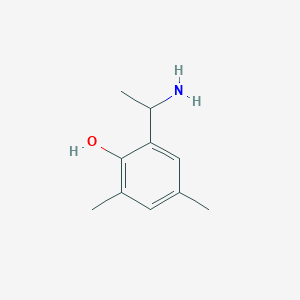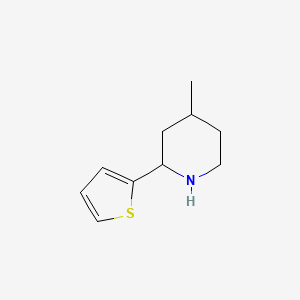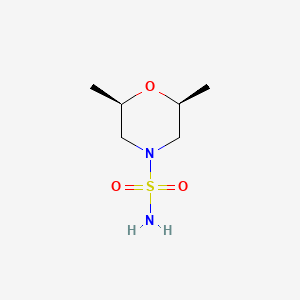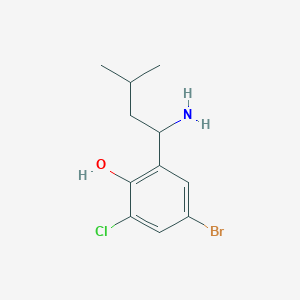
(3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C11H14F2OS It is characterized by the presence of two fluorine atoms, an isobutoxy group, and a methylsulfane group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorophenol, isobutyl bromide, and methylthiol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The isobutoxy and methylsulfane groups contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
- (3,5-Difluoro-4-isobutoxyphenyl)(methyl)sulfane
- (3,5-Difluoro-2-methoxyphenyl)(methyl)sulfane
- (3,5-Difluoro-2-ethoxyphenyl)(methyl)sulfane
Uniqueness
(3,5-Difluoro-2-isobutoxyphenyl)(methyl)sulfane is unique due to the specific positioning of the isobutoxy group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. The combination of fluorine atoms and the isobutoxy group provides distinct physicochemical properties compared to other similar compounds.
特性
分子式 |
C11H14F2OS |
|---|---|
分子量 |
232.29 g/mol |
IUPAC名 |
1,5-difluoro-2-(2-methylpropoxy)-3-methylsulfanylbenzene |
InChI |
InChI=1S/C11H14F2OS/c1-7(2)6-14-11-9(13)4-8(12)5-10(11)15-3/h4-5,7H,6H2,1-3H3 |
InChIキー |
CJRDTUUCBBHTHT-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=C(C=C1SC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13082494.png)



